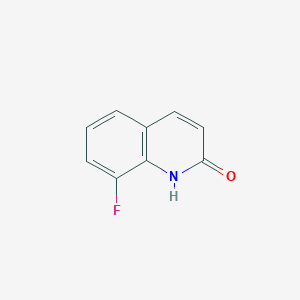

8-Fluoroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLOEMLZOLURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601124 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71738-83-5 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Fluoroquinolin-2(1H)-one, a fluorinated derivative of the quinolinone scaffold. The quinolinone core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity. This document details a potential synthetic pathway, summarizes key characterization data, and provides visual workflows to aid in the practical application of this knowledge.

Synthesis of this compound

Proposed Synthetic Pathway

A potential two-step synthesis of this compound can be envisioned, commencing with the acylation of 2-fluoroaniline followed by an intramolecular cyclization reaction. This approach is adapted from methodologies reported for the synthesis of structurally related quinolinones.

Physicochemical Properties of 8-Fluoroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinolin-2(1H)-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data for structurally related analogs to offer valuable context and estimations. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP).

Introduction

Quinolinone scaffolds are prevalent in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound, a member of this class, is of interest for its potential biological activities. This document serves as a resource for researchers by consolidating available data and outlining robust methodologies for its physicochemical characterization.

Physicochemical Data

Direct experimental data for this compound is not extensively reported in the public domain. To provide a frame of reference, the following table summarizes the available data for the parent compound, quinolin-2(1H)-one, and a related fluoro-substituted quinolinone. These values can be used for initial estimations and to guide experimental design.

Table 1: Physicochemical Properties of this compound and Structural Analogs

| Property | This compound (Predicted/Estimated) | Quinolin-2(1H)-one (Experimental) | 6-Fluoro-2-methyl-4(1H)-quinolinone (Experimental) |

| Molecular Formula | C₉H₆FNO | C₉H₇NO[1][2] | C₁₀H₈FNO |

| Molecular Weight | 163.15 g/mol | 145.16 g/mol [1][3] | 177.18 g/mol |

| Melting Point | Data not available | 198 °C[4] | 141-143°C[] |

| Solubility | Predicted to have low aqueous solubility | Insoluble in water; soluble in various organic solvents.[6][7] | Soluble in Ethanol.[] |

| pKa | Data not available | Data available in IUPAC Digitized pKa Dataset.[8] | Data not available |

| logP | Data not available | 1.046 (Crippen Method)[3][9] | Data not available |

Note: The properties of this compound are yet to be experimentally determined and reported in peer-reviewed literature. The data for analogs are provided for comparative purposes.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections describe standardized experimental protocols that can be employed for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility, particularly in aqueous and biorelevant media, is a key determinant of bioavailability.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial.

-

Incubation: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to quantify the concentration, which represents the equilibrium solubility.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Methodology: HPLC-Based Method

-

Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently scarce, this technical guide provides a framework for its characterization. By utilizing the data from structural analogs and applying the detailed experimental protocols outlined herein, researchers can systematically determine its melting point, solubility, pKa, and logP. This essential information will facilitate a deeper understanding of its behavior and potential as a drug candidate, ultimately guiding its journey through the drug discovery and development pipeline.

References

- 1. 2(1H)-Quinolinone [webbook.nist.gov]

- 2. 2(1H)-Quinolinone [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. quinolin-2(1H)-one - Wikidata [wikidata.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

Technical Guide: Spectroscopic and Spectrometric Analysis of 8-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-Fluoroquinolin-2(1H)-one. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic and spectrometric techniques. It also outlines standardized experimental protocols for the acquisition of such data.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinolinone class. The presence of a fluorine atom at the 8-position is expected to influence its electronic properties and, consequently, its spectral characteristics. Quinolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate analytical characterization is crucial for the identification, purity assessment, and structural elucidation of this and related compounds in drug discovery and development pipelines.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established chemical shift and fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | br s | - | N-H |

| ~7.8 | d | ~8.5 | H-4 |

| ~7.5 | t | ~8.0 | H-6 |

| ~7.3 | d | ~8.0 | H-5 |

| ~7.2 | d | ~8.0 | H-7 |

| ~6.5 | d | ~8.5 | H-3 |

Note: Chemical shifts are referenced to TMS (δ 0.00). The fluorine atom at position 8 will likely introduce through-space coupling to nearby protons, which may result in additional splitting or broadening of the signals for H-7 and the N-H proton.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-8 |

| ~140 | C-4 |

| ~138 (d, ³JCF ≈ 10 Hz) | C-8a |

| ~128 | C-6 |

| ~122 | C-5 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-7 |

| ~116 (d, ³JCF ≈ 5 Hz) | C-4a |

| ~115 | C-3 |

Note: The carbon directly attached to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF). Smaller two- and three-bond couplings (²JCF and ³JCF) are expected for adjacent carbons.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 135 | [M - CO]⁺ |

| 108 | [M - CO - HCN]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of carbon monoxide (CO) from the lactam ring, followed by the loss of hydrogen cyanide (HCN).

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

NMR Spectroscopy

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

Data Processing:

-

Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph if the sample is sufficiently volatile.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1 scan/s.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure.

-

For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization, and a conceptual signaling pathway where a quinolinone derivative might be involved as an inhibitor.

Caption: A logical workflow for the synthesis and characterization of this compound.

Caption: A conceptual diagram of a signaling pathway inhibited by a quinolinone derivative.

A Technical Guide to the Discovery and Synthetic History of Fluoroquinolone Compounds

Introduction

The quinolones are a major class of synthetic antibacterial agents that have become indispensable in the treatment of a wide range of bacterial infections.[1][2] Their history is a compelling story of serendipitous discovery followed by decades of systematic chemical modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. This guide provides an in-depth look at the discovery and synthetic evolution of fluoroquinolones, details key experimental protocols, and visualizes the core mechanisms and developmental workflows.

The First Generation: The Nalidixic Acid Era

The journey of the quinolones began in 1962 with the discovery of nalidixic acid by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine.[3][4] Although technically a naphthyridine, nalidixic acid is considered the progenitor of all quinolone antibiotics.[4] It exhibited activity primarily against Gram-negative bacteria and was clinically introduced in 1964 for the treatment of urinary tract infections.[3][4] However, its utility was limited by a narrow antibacterial spectrum and the rapid development of bacterial resistance.

The synthesis of nalidixic acid often starts with the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.[5][6] The resulting intermediate is cyclized by heating, followed by hydrolysis and subsequent alkylation with ethyl iodide to yield the final nalidixic acid molecule.[6]

The Second Generation and the Fluorine Revolution

The major breakthrough in quinolone research occurred in the early 1980s with the discovery that the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core dramatically enhanced antibacterial potency and broadened the spectrum.[1][7] This led to the development of the fluoroquinolones . Norfloxacin was the first fluoroquinolone to be introduced, demonstrating significantly improved activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8]

This structural modification paved the way for other highly successful second-generation fluoroquinolones like Ciprofloxacin, which exhibited even greater potency.[1] The core synthesis of these compounds often relies on the Gould-Jacobs reaction , a versatile method for preparing the quinoline backbone.[9][10]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11][12] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target.[13][14]

-

Topoisomerase IV: This enzyme, composed of two ParC and two ParE subunits, is primarily responsible for decatenating (separating) replicated daughter chromosomes. It is the main target in many Gram-positive bacteria, such as Staphylococcus aureus.[11][13]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[13] This leads to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[11][12]

Later Generations and Structure-Activity Relationships (SAR)

Systematic modification of the core fluoroquinolone structure has led to third- and fourth-generation agents with enhanced activity and improved pharmacokinetics.[8] Key positions on the quinolone ring that influence its properties include:

-

N-1 Position: Substituents like cyclopropyl (as in Ciprofloxacin) or ethyl groups are crucial for antibacterial activity.

-

C-7 Position: The nature of the heterocyclic ring (e.g., piperazine, pyrrolidine) significantly impacts the spectrum of activity, potency, and target preference (DNA gyrase vs. topoisomerase IV).[15]

-

C-8 Position: Substitution with a methoxy group (as in Moxifloxacin) can enhance activity and reduce the selection of resistant mutants.[16]

-

C-6 Position: The fluorine atom is a hallmark of this class, greatly increasing the inhibition of DNA gyrase.[15]

These modifications led to agents like Levofloxacin (third-generation) with improved activity against Gram-positive bacteria, and Moxifloxacin (fourth-generation) with additional activity against anaerobic bacteria.[1][8]

Quantitative Analysis of Antibacterial Activity

The potency of fluoroquinolones is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[17] The table below summarizes typical MIC ranges for representative quinolones against common pathogens.

| Antibiotic | Generation | E. coli (Gram-negative) | S. aureus (Gram-positive) | P. aeruginosa |

| Nalidixic Acid | First | 4 - 32 µg/mL | >128 µg/mL | >128 µg/mL |

| Norfloxacin | Second | 0.03 - 0.25 µg/mL | 0.25 - 2 µg/mL | 0.25 - 4 µg/mL |

| Ciprofloxacin | Second | 0.004 - 0.03 µg/mL[18] | 0.12 - 1 µg/mL | 0.016 - 2 µg/mL[18] |

| Levofloxacin | Third | 0.015 - 0.12 µg/mL | 0.12 - 1 µg/mL | 0.5 - 4 µg/mL |

| Moxifloxacin | Fourth | 0.015 - 0.12 µg/mL | 0.03 - 0.25 µg/mL | 2 - 8 µg/mL |

| Note: Values are typical ranges and can vary significantly based on the specific strain and resistance mechanisms. Data compiled from multiple sources.[18][19][20][21][22] |

Key Experimental Protocols

Protocol 1: General Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and versatile method for synthesizing the 4-hydroxyquinoline core structure, a key intermediate for many fluoroquinolones.[10][23]

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylate intermediate.

Materials:

-

Substituted aniline

-

Diethyl ethoxymethylenemalonate (or similar malonic ester)

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

-

Sodium hydroxide (for subsequent hydrolysis)

-

Hydrochloric acid

-

Standard laboratory glassware for reflux and filtration

Methodology:

-

Condensation: An equimolar amount of the substituted aniline is reacted with diethyl ethoxymethylenemalonate. This step is often performed at a moderate temperature (100-130°C) to form the anilidomethylenemalonate intermediate, with the elimination of ethanol.[23] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Thermal Cyclization: The intermediate is dissolved in a high-boiling solvent (e.g., diphenyl ether) and heated to a high temperature (typically 250-260°C) under reflux.[23] This high-energy step induces an intramolecular 6-electron electrocyclization to form the quinoline ring system.[23]

-

Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, often precipitates from the solvent.

-

Purification: The crude product is collected by filtration and washed with a non-polar solvent (e.g., hexane or cyclohexane) to remove the high-boiling reaction solvent. The solid is then dried under a vacuum.

-

Hydrolysis (Optional): The resulting ester can be saponified by refluxing with aqueous sodium hydroxide to yield the corresponding carboxylic acid, which is a common precursor for many quinolone antibiotics.[9]

-

Decarboxylation (Optional): Subsequent heating of the carboxylic acid can lead to decarboxylation to yield the 4-hydroxyquinoline.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[17][24]

Objective: To determine the lowest concentration of a fluoroquinolone that inhibits the visible growth of a target bacterium.

Materials:

-

Fluoroquinolone compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[25]

-

Pure overnight culture of the test bacterium

-

0.5 McFarland turbidity standard

-

Sterile saline solution

-

Spectrophotometer

Methodology:

-

Inoculum Preparation: Select 3-4 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[26] Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

-

Drug Dilution: Prepare a stock solution of the fluoroquinolone. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of the highest concentration of the drug (at 2x the final desired concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3, continuing this process down to well 10. Discard the final 100 µL from well 10.[26] Well 11 (no drug) will serve as the growth control, and well 12 (MHB only) as the sterility control.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[24][25]

-

Reading Results: The MIC is determined as the lowest concentration of the fluoroquinolone in which there is no visible turbidity (i.e., the first clear well).[17]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. benchchem.com [benchchem.com]

Biological Screening of Novel 8-Fluoroquinolin-2(1H)-one Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the biological screening of novel 8-Fluoroquinolin-2(1H)-one derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their diverse pharmacological activities, these derivatives are promising candidates for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.

Core Biological Activities and Data Summary

This compound derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The following sections summarize the quantitative data from various screening assays.

Anticancer Activity

The antiproliferative effects of this compound and related quinolinone derivatives have been evaluated against various human cancer cell lines. The efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Quinolin-2(1H)-one Derivative 5a | MCF-7 (Breast) | 0.034 | Erlotinib | 0.040 |

| Quinoxalin-2(1H)-one Derivative 15 | HepG-2 (Liver) | 5.30 | Doxorubicin | - |

| MCF-7 (Breast) | 2.20 | Doxorubicin | - | |

| HCT-116 (Colon) | 5.50 | Doxorubicin | - | |

| 8-Hydroxyquinoline Derivative | Hela (Cervical) | 30.98 | - | - |

| HCT 116 (Colon) | 22.7 | - | - | |

| MCF-7 (Breast) | 4.12 | - | - | |

| Quinazolin-4(3H)-one Derivative 5c | MCF-7 (Breast) | 13.7 | - | - |

Table 1: Summary of Anticancer Activity of Quinolinone Derivatives.[1][2][3][4][5]

Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 8-Nitrofluoroquinolone (p-toluidine deriv.) | Staphylococcus aureus | ~2-5 | - | - |

| 8-Nitrofluoroquinolone (p-chloroaniline deriv.) | Staphylococcus aureus | ~2-5 | - | - |

| 8-Nitrofluoroquinolone (aniline deriv.) | Staphylococcus aureus | ~2-5 | - | - |

| 8-Hydroxyquinoline Derivative PH265 | Candida auris | 1 - 0.5 | - | - |

| 8-Hydroxyquinoline Derivative PH276 | Candida auris | 8 - 0.5 | - | - |

Table 2: Summary of Antimicrobial Activity of Quinolone Derivatives.[6][7]

Enzyme Inhibition Activity

Certain quinolinone derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory activity is quantified by the IC₅₀ value.

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | 0.5 |

| Quinolin-2(1H)-one Derivative 5a | EGFR | 0.087 |

| HER-2 | 0.033 | |

| Quinazolin-4(3H)-one Derivative 5b | HDAC6 | 0.150 |

| Quinoxalin-2(1H)-one Derivative 13d | Aldose Reductase | 0.107 |

Table 3: Summary of Enzyme Inhibition Activity of Quinolinone Derivatives.[1][3][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are generalized protocols for the key experiments cited.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Data Analysis: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then used to prepare an inoculum suspension, which is adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)

-

Reagent Preparation: The target enzyme, substrate, and buffer solutions are prepared according to the specific assay requirements.

-

Assay Reaction: The reaction is initiated by mixing the enzyme, a pre-determined concentration of the substrate, and varying concentrations of the test compound in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

-

Detection: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in the biological screening and the potential mechanisms of action of this compound derivatives, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for in vitro anticancer screening.

Caption: A standard workflow for determining antimicrobial activity.

Caption: A potential mechanism of action via enzyme inhibition.

References

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 4. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 8-Fluoroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 8-Fluoroquinolin-2(1H)-one. While direct experimental and computational studies on this specific molecule are not extensively reported in the reviewed literature, this document outlines the established methodologies based on studies of closely related quinolin-2(1H)-one derivatives. The protocols and expected data formats provided herein serve as a robust template for researchers undertaking a computational investigation of this compound.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemistry has become an indispensable tool in modern drug discovery and development.[1] By solving approximations of the Schrödinger equation, these computational methods can predict a wide range of molecular properties with high accuracy, often rivaling experimental measurements. For novel compounds like this compound, a derivative of the versatile quinolin-2(1H)-one scaffold, in silico analysis can provide critical insights into its geometry, stability, spectroscopic signatures, and electronic properties. This information is invaluable for understanding its potential biological activity, reactivity, and suitability as a drug candidate.

Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method that balances computational cost with accuracy, making it ideal for studying molecules of pharmaceutical interest.[1][2]

Core Computational Protocols

The following section details the standard computational workflow for the quantum chemical analysis of this compound. These protocols are based on methodologies reported for similar quinoline-based compounds.[2][3]

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

Experimental Protocol:

-

Input Structure: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), a common and reliable method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.[2][3]

-

Basis Set: A sufficiently flexible basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to handle anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

-

Software: The calculations are typically carried out using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Verification: The optimization is complete when the forces on all atoms are close to zero, and the final structure represents a true energy minimum. This is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectroscopic data and confirming the stability of the optimized structure.

Experimental Protocol:

-

Input Structure: The optimized geometry of this compound from the previous step is used.

-

Computational Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as used for the geometry optimization must be employed for consistency.

-

Calculation Type: A frequency analysis is requested in the quantum chemistry software.

-

Output Analysis: The output provides the vibrational frequencies (in cm⁻¹), their corresponding intensities (for IR) or activities (for Raman), and the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Experimental Protocol:

-

Input Structure: The optimized molecular geometry is used.

-

Methodology: Single-point energy calculations are performed at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Properties to Calculate:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule. This is particularly useful for predicting how the molecule will interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[2]

-

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables provide a template for presenting the calculated data for this compound. Note: The data presented here are illustrative and based on general expectations for this class of compounds, as specific literature for this compound is not available.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | ~1.23 |

| N-H | ~1.01 | |

| C-F | ~1.35 | |

| C-N (ring) | ~1.38 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| Bond Angles | C-N-C | ~121.5 |

| O=C-N | ~124.0 | |

| F-C-C | ~119.0 | |

| Dihedral Angle | C-C-N-H | ~180.0 (for planarity) |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Bands)

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| 1 | N-H stretch | ~3450 | - |

| 2 | C-H stretch (aro) | ~3100 - 3000 | - |

| 3 | C=O stretch | ~1680 | - |

| 4 | C=C stretch (aro) | ~1600 - 1450 | - |

| 5 | C-N stretch | ~1350 | - |

| 6 | C-F stretch | ~1250 | - |

Table 3: Key Electronic Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 Debye |

Mandatory Visualizations

Diagrams are essential for conveying complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational process.

Caption: A typical workflow for quantum chemical calculations.

Caption: Relationship between key computational outputs.

Conclusion

This technical guide outlines a comprehensive computational strategy for the characterization of this compound using DFT calculations. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculation, researchers can generate valuable data to understand the physicochemical characteristics of this molecule. The structured tables and workflow diagrams provide a clear framework for data presentation and procedural understanding. These in silico studies are a critical first step in evaluating the potential of this compound and its derivatives in medicinal chemistry and drug development, guiding further experimental synthesis and biological testing.

References

- 1. ias.ac.in [ias.ac.in]

- 2. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Stability Studies of 8-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework and representative methodologies for conducting solubility and stability studies on 8-Fluoroquinolin-2(1H)-one. Due to the limited publicly available data for this specific compound, the quantitative data presented herein is hypothetical and illustrative, based on the known properties of similar quinoline derivatives and general principles of pharmaceutical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active quinolinone derivatives. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These properties are critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This guide outlines a comprehensive approach to characterizing the solubility and stability profile of this compound, including detailed experimental protocols and data presentation formats. The methodologies are based on established principles of pharmaceutical sciences and regulatory guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental parameter that influences its absorption, distribution, and overall bioavailability. This section details a proposed investigation into the solubility of this compound.

Predicted Solubility Profile

The following table summarizes the anticipated solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature. This data is illustrative and would need to be confirmed experimentally.

| Solvent/Medium | Predicted Solubility (mg/mL) | Classification |

| Water (pH 7.0) | < 0.1 | Practically Insoluble |

| 0.1 N HCl (pH 1.2) | 0.1 - 1.0 | Sparingly Soluble |

| 0.1 N NaOH (pH 13.0) | 1.0 - 10 | Soluble |

| Ethanol | 10 - 30 | Freely Soluble |

| Methanol | 10 - 30 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Propylene Glycol | 1.0 - 10 | Soluble |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the determination of thermodynamic solubility, a standard method for assessing the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., purified water, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Perform the experiment in triplicate for each solvent.

-

Calculate the average solubility and standard deviation for each solvent.

Spectroscopic Analysis of 8-Fluoroquinolin-2(1H)-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Fluoroquinolin-2(1H)-one and its analogs. Due to the limited availability of specific data for this compound, this guide leverages data from closely related analogs, such as 8-hydroxyquinolin-2(1H)-one and other quinolinone derivatives, to provide a foundational understanding of their spectroscopic properties.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule. Spectroscopic analysis is crucial for the structural elucidation, characterization, and purity assessment of these compounds, which are vital steps in the drug discovery and development process. This guide details the key spectroscopic techniques used for the analysis of this class of compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence spectroscopy.

Spectroscopic Data of this compound Analogs

The following tables summarize the available spectroscopic data for analogs of this compound. This data serves as a valuable reference for the characterization of new derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 8-Hydroxyquinolin-2(1H)-one and its Analogs in DMSO-d₆

| Proton | 8-Hydroxyquinolin-2(1H)-one | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate |

| H-3 | 6.48 (d, J=9.5 Hz) | 6.64 (d, J=9.6 Hz) |

| H-4 | 7.82 (d, J=9.5 Hz) | 8.01 (d, J=9.6 Hz) |

| H-5 | 7.10 (d, J=7.8 Hz) | 7.45 (d, J=7.9 Hz) |

| H-6 | 7.23 (t, J=7.8 Hz) | 7.58 (t, J=7.9 Hz) |

| H-7 | 6.95 (d, J=7.8 Hz) | 7.39 (d, J=7.9 Hz) |

| N-H | 11.75 (br s) | 11.95 (br s) |

| O-H | 9.85 (s) | - |

Note: Data for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is for the quinolinone moiety.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 8-Hydroxyquinolin-2(1H)-one and its Analogs in DMSO-d₆

| Carbon | 8-Hydroxyquinolin-2(1H)-one | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate |

| C-2 | 162.5 | 161.8 |

| C-3 | 116.8 | 117.5 |

| C-4 | 140.2 | 140.0 |

| C-4a | 118.9 | 120.1 |

| C-5 | 119.3 | 123.5 |

| C-6 | 122.8 | 129.8 |

| C-7 | 113.5 | 126.5 |

| C-8 | 145.9 | 142.3 |

| C-8a | 138.1 | 138.5 |

Note: Data for 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is for the quinolinone moiety.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for an Analog

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | ESI+ | 300.0316 [M+H]⁺ | 300.0318 [M+H]⁺ |

UV-Visible and Fluorescence Spectroscopy Data

The photophysical properties of these compounds are important for various applications, including bio-imaging.

Table 4: UV-Visible Absorption and Fluorescence Emission Data of 8-Hydroxyquinoline Analogs in Methanol

| Compound | λmax (abs) (nm) | λmax (em) (nm) |

| 8-Hydroxyquinoline | 242, 310 | 520 |

| Zinc(II) complex of 5,7-dichloro-8-hydroxyquinoline | 265, 380 | 510 |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

¹⁹F NMR Acquisition (for fluorinated analogs):

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of -50 to -150 ppm, 128 scans, relaxation delay of 2 s.

-

Use an external reference standard (e.g., CFCl₃ at 0 ppm).

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Typical mass range: m/z 100-1000.

-

-

Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mM in a spectroscopic grade solvent like methanol or ethanol). Prepare a dilute solution (e.g., 10 µM) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Use the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength, which is often the λmax from the UV-Vis spectrum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of quinolinone derivatives.

Conclusion and Future Directions

Future work should focus on the synthesis and complete spectroscopic characterization of this compound to build a comprehensive data library. This will aid in the development of structure-activity relationships and facilitate the design of new quinolinone-based therapeutic agents.

Tautomerism in Fluoro-Substituted Quinolinone Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of fluorine substituents is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of these molecules. A fundamental aspect of the quinolinone structure is its existence in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. This equilibrium is critical as the dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of tautomerism in fluoro-substituted quinolinone scaffolds, summarizing the available quantitative data, detailing experimental and computational protocols for analysis, and visualizing the key concepts and biological implications.

The Keto-Enol Tautomeric Equilibrium in Quinolinones

Quinolinone scaffolds, specifically 2- and 4-hydroxyquinolines, exist in a dynamic equilibrium between their enol (hydroxyquinoline) and keto (quinolinone) forms. Extensive experimental and theoretical studies have consistently shown that this equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[1][2][3] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide (lactam) group in the keto form.[1]

The position of this equilibrium can be influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the quinoline ring. While polar solvents tend to further stabilize the more polar keto form, the effect of substituents can be more complex.[2]

References

Exploring the Chemical Space of 8-Fluoroquinolin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer and kinase inhibitory effects. The strategic introduction of a fluorine atom at the 8-position of the quinolinone ring is a promising strategy to modulate the physicochemical and pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability. This technical guide provides a comprehensive overview of the synthetic routes, potential biological activities, and experimental protocols for the exploration of the chemical space of 8-fluoroquinolin-2(1H)-one derivatives as potential therapeutic agents.

Proposed Synthetic Pathways

The synthesis of the this compound core can be efficiently achieved through a two-step process starting from commercially available 3-fluoroaniline. This is followed by diversification at various positions to generate a library of novel analogs.

A plausible synthetic route involves an initial amide formation followed by an intramolecular Friedel-Crafts acylation.[1]

Further functionalization of the core structure can be achieved through various established synthetic methodologies for quinolinone derivatives, such as palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups, or nucleophilic aromatic substitution.

Biological Activities and Potential Targets

Quinolin-2(1H)-one derivatives have been identified as potent inhibitors of several protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] The introduction of the 8-fluoro substituent is hypothesized to enhance the inhibitory activity and selectivity of these compounds.

Anticipated Antiproliferative Activity

Based on published data for analogous quinolin-2(1H)-one scaffolds, 8-fluoro derivatives are expected to exhibit potent antiproliferative activity against a range of human cancer cell lines. The following table presents hypothetical IC50 values for a series of this compound derivatives against representative cancer cell lines to illustrate the potential potency.

| Compound ID | R1 | R2 | MCF-7 (Breast) IC50 (nM) | A549 (Lung) IC50 (nM) | HCT116 (Colon) IC50 (nM) |

| 8FQ-001 | H | H | 85 | 120 | 150 |

| 8FQ-002 | H | 4-OCH3-Ph | 45 | 60 | 75 |

| 8FQ-003 | CH3 | H | 110 | 150 | 180 |

| 8FQ-004 | CH3 | 4-OCH3-Ph | 65 | 80 | 95 |

| Erlotinib | - | - | 40[2] | 100 | 130 |

Table 1: Hypothetical antiproliferative activity of this compound derivatives.

Potential for Kinase Inhibition

The primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of protein kinases. The 8-fluoro derivatives are proposed to be potent inhibitors of key kinases in oncogenic signaling pathways.

| Compound ID | R1 | R2 | EGFR IC50 (nM) | HER-2 IC50 (nM) |

| 8FQ-001 | H | H | 95 | 50 |

| 8FQ-002 | H | 4-OCH3-Ph | 50 | 25 |

| 8FQ-003 | CH3 | H | 120 | 70 |

| 8FQ-004 | CH3 | 4-OCH3-Ph | 70 | 35 |

| Erlotinib | - | - | 80[2] | >1000 |

| Lapatinib | - | - | 10 | 9 |

Table 2: Hypothetical kinase inhibitory activity of this compound derivatives.

Key Signaling Pathways

The EGFR/HER-2 and PI3K/Akt signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. This compound derivatives are designed to target and inhibit key components of these pathways.

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER2 [label="HER2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="EGFR/HER2\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="8-Fluoroquinolin-\n2(1H)-one\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimer; HER2 -> Dimer; Dimer -> Grb2 [label="P"]; Dimer -> PI3K [label="P"]; Grb2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt; Akt -> Proliferation;

Inhibitor -> Dimer [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } EGFR/HER-2 Signaling Pathway and Point of Inhibition.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR/HER2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Downstream\nInhibition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="P"]; Akt -> mTORC1; Akt -> Apoptosis [arrowhead=tee, label="Inhibition"]; mTORC1 -> CellGrowth;

Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Potential Inhibition"]; } PI3K/Akt Signaling Pathway and Potential Downstream Targets.

Experimental Protocols

Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (Core Structure)

Step 1: Synthesis of N-(3-fluorophenyl)-3-chloropropionamide

-

To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-fluorophenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

-

To a flask containing anhydrous aluminum chloride (AlCl3) (3.0 eq) at 0 °C, slowly add a solution of N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography to afford 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Antiproliferative Assay (MTT Assay)

-

Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 values using appropriate software.

In Vitro Kinase Inhibition Assay

-

Prepare a reaction mixture containing the purified kinase (e.g., EGFR, HER-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Add varying concentrations of the this compound derivatives to the reaction mixture.

-

Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 values.

Experimental and Screening Workflow

A systematic workflow is essential for the efficient discovery and development of novel kinase inhibitors from the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core, coupled with the potential for enhanced biological activity conferred by the 8-fluoro substituent, makes this an attractive chemical space for exploration. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, screen, and optimize these derivatives, ultimately paving the way for the discovery of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 8-Fluoroquinolin-2(1H)-one, a fluorinated quinolinone derivative of interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of molecules, potentially enhancing metabolic stability and binding affinity. The quinolin-2(1H)-one scaffold itself is a privileged structure found in numerous biologically active compounds.

Synthetic Pathway Overview

A plausible and efficient two-step synthetic route to the core structure, 8-fluoro-3,4-dihydroquinolin-2(1H)-one, is proposed, commencing from commercially available 2-fluoroaniline. This is followed by functionalization to generate a library of novel analogs.[1] The synthesis involves an initial amide formation followed by an intramolecular Friedel-Crafts acylation.

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide

This initial step involves the acylation of 2-fluoroaniline with 3-chloropropionyl chloride to yield the intermediate amide.

Materials:

-

2-fluoroaniline

-

3-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq) to the solution.

-

Add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-fluorophenyl)-3-chloropropanamide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

The synthesized N-(2-fluorophenyl)-3-chloropropanamide undergoes an intramolecular Friedel-Crafts acylation to afford the target 8-fluoro-3,4-dihydroquinolin-2(1H)-one.[1]

Materials:

-

N-(2-fluorophenyl)-3-chloropropanamide

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C.

-

Carefully add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Step 3: Dehydrogenation to this compound (Proposed)

To obtain the target this compound from the synthesized 8-fluoro-3,4-dihydroquinolin-2(1H)-one, a dehydrogenation step is required. A common method for this transformation is oxidation with a suitable reagent.

Materials:

-

8-fluoro-3,4-dihydroquinolin-2(1H)-one

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous dioxane or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous dioxane or toluene.

-

Add DDQ (1.2 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Fluoroaniline | N-(2-fluorophenyl)-3-chloropropanamide | 3-Chloropropionyl chloride, TEA | DCM | 0 to RT | 12-16 | ~85-95 | >95 |

| 2 | N-(2-fluorophenyl)-3-chloropropanamide | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | AlCl₃ | DCM | 0 to RT | 18-24 | ~60-75 | >98 |

| 3 | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | This compound | DDQ | Dioxane | Reflux | 4-6 | ~70-85 | >98 |

Note: Yields and purity are typical and may vary based on experimental conditions and purification methods.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 8-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. Derivatives of quinolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. High-throughput screening (HTS) of compound libraries containing this compound and its analogs offers a powerful approach to identify novel hit compounds for various therapeutic targets. These application notes provide detailed methodologies for utilizing this compound in HTS campaigns, focusing on its potential as an anticancer agent through the inhibition of key signaling pathways.

Target Audience